Aniline, N-isopentyl-
Overview
Description
Aniline, N-isopentyl- is an organic compound with the molecular formula C11H17N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by an isopentyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline, N-isopentyl- can be synthesized through the alkylation of aniline with isopentyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the aniline, followed by the addition of isopentyl halide to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone.
Industrial Production Methods: In an industrial setting, the production of Aniline, N-isopentyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: Aniline, N-isopentyl- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, where the isopentyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Aniline, N-isopentyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aniline, N-isopentyl- involves its interaction with various molecular targets. The isopentyl group can influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Aniline: The parent compound, which lacks the isopentyl group.
N-Methyl Aniline: Aniline derivative with a methyl group instead of an isopentyl group.
N-Ethyl Aniline: Aniline derivative with an ethyl group.
Comparison: Aniline, N-isopentyl- is unique due to the presence of the bulky isopentyl group, which can affect its steric and electronic properties
Properties
IUPAC Name |
N-(3-methylbutyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKYNBCJKDAHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278695 | |
Record name | Aniline, N-isopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-84-5 | |
Record name | Benzenamine, N-(3-methylbutyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, N-isopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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